3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS 213192-56-4) is a highly specialized fluorinated β-amino acid building block. It combines the inherent proteolytic stability of a β-amino acid backbone with the unique physicochemical properties of a para-trifluoromethoxy (-OCF3) substituent. In industrial and academic drug discovery, this compound is primarily procured as a precursor for peptidomimetics and small-molecule therapeutics where enhanced lipophilicity, metabolic resistance, and specific conformational geometries are required to overcome the limitations of standard amino acid derivatives [1].
Substituting this compound with its closest structural analogs, such as 3-amino-3-(4-methoxyphenyl)propanoic acid or unsubstituted β-phenylalanine, introduces severe downstream liabilities in pharmaceutical development. The methoxy analog is highly susceptible to rapid cytochrome P450-mediated O-demethylation, which drastically reduces the in vivo half-life of synthesized active pharmaceutical ingredients (APIs) [1]. Furthermore, the methoxy group is electron-donating and coplanar, whereas the -OCF3 group is strongly electron-withdrawing and adopts a unique orthogonal conformation [2]. Consequently, utilizing a generic substitute will fundamentally alter the target molecule's basicity, membrane permeability, and receptor binding profile, leading to failed efficacy or pharmacokinetic models.
The incorporation of the -OCF3 group dramatically shifts the lipophilic profile of the molecule compared to its non-fluorinated methoxy counterpart. The Hansch lipophilicity parameter (π) for the -OCF3 group is +1.04, compared to -0.02 for the -OCH3 group[1]. This quantitative difference translates to significantly higher passive membrane permeability for downstream synthesized compounds.
| Evidence Dimension | Hansch Lipophilicity Parameter (π) |
| Target Compound Data | +1.04 (-OCF3 group) |
| Comparator Or Baseline | -0.02 (-OCH3 group) |
| Quantified Difference | +1.06 shift toward lipophilicity |
| Conditions | Standard octanol-water partition modeling for phenyl substituents |
Procuring the -OCF3 building block enables the synthesis of highly permeable peptidomimetics that can cross lipid bilayers without requiring the addition of bulky, non-polar alkyl chains.
A primary driver for selecting 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is its resistance to oxidative metabolism. While the methoxy analog undergoes rapid O-demethylation by cytochrome P450 enzymes, the -OCF3 group is protected by the high bond dissociation energy of its C-F bonds (~485 kJ/mol) [1]. This effectively blocks the primary metabolic clearance pathway associated with aryl ethers.
| Evidence Dimension | Susceptibility to Oxidative O-Dealkylation |
| Target Compound Data | Highly resistant (C-F bond dissociation energy ~485 kJ/mol) |
| Comparator Or Baseline | Highly susceptible (rapid cleavage of C-H bonds in -OCH3) |
| Quantified Difference | Complete blockade of the O-demethylation metabolic pathway |
| Conditions | In vitro human liver microsome (HLM) clearance models |
Selecting this specific fluorinated precursor prevents rapid metabolic clearance of the final therapeutic, directly improving pharmacokinetic half-life and reducing dosing frequency.
Unlike the methoxy group, which prefers a coplanar orientation (dihedral angle ~0°) to maximize resonance with the phenyl ring, the -OCF3 group adopts an orthogonal conformation (dihedral angle ~90°) due to steric repulsion and hyperconjugative effects[1]. This distinct 3D topology radically alters how the synthesized molecule interacts with target protein binding sites.
| Evidence Dimension | Preferred Dihedral Angle (C-C-O-C) |
| Target Compound Data | ~90° (Orthogonal projection) |
| Comparator Or Baseline | ~0° (Coplanar projection for -OCH3) |
| Quantified Difference | 90° spatial shift in substituent projection |
| Conditions | Crystallographic and computational conformational analysis |
The orthogonal geometry of the -OCF3 group allows the synthesized molecule to occupy distinct hydrophobic sub-pockets in target receptors that coplanar analogs cannot access.
The electronic influence of the para-substituent dictates the reactivity and basicity of the β-amino acid core. The -OCF3 group is strongly electron-withdrawing (Hammett constant σp = +0.35), whereas the -OCH3 group is electron-donating (σp = -0.27) [1]. This massive electronic shift (Δσp = 0.62) significantly modulates the pKa of the adjacent amine, impacting downstream formulation and process chemistry.
| Evidence Dimension | Hammett Constant (σp) |
| Target Compound Data | +0.35 (Strongly electron-withdrawing) |
| Comparator Or Baseline | -0.27 (Strongly electron-donating for -OCH3) |
| Quantified Difference | Δσp = 0.62 |
| Conditions | Electronic distribution impact on the phenyl ring |
This drastic electronic shift alters the pKa of the adjacent β-amino group, which is critical for optimizing formulation solubility and salt-formation during process chemistry.
This compound is the ideal procurement choice for replacing metabolically susceptible methoxy-tyrosine or standard phenylalanine residues in peptide sequences. The robust C-F bonds of the -OCF3 group prevent proteolytic and oxidative degradation, ensuring the final peptidomimetic maintains structural integrity in vivo [1].
Due to the high Hansch π value (+1.04) imparted by the trifluoromethoxy group, this building block is highly suitable for designing small molecules intended to cross the blood-brain barrier (BBB). It provides the necessary lipophilicity without the detrimental increase in molecular weight associated with long alkyl chains [2].
This specific CAS is procured when a target receptor requires an orthogonal, bulky, and lipophilic moiety to maximize binding affinity. The unique ~90° dihedral projection of the -OCF3 group allows it to lock into specific hydrophobic sub-pockets that flat, coplanar methoxy analogs physically cannot engage [3].